3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide
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Overview
Description
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(cis-2-pentenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used due to its ability to stabilize the Grignard reagent.
Reaction Conditions: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in the THF, stabilizing the reagent and enhancing its reactivity. The reaction proceeds through the formation of a carbon-magnesium bond, which then attacks the electrophilic center, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the pentenyloxy group.
3-[(trans-2-pentenyloxy)methyl]phenylmagnesium Bromide: Similar structure but with a trans configuration.
3-[(cis-2-butenyloxy)methyl]phenylmagnesium Bromide: Similar but with a different alkyl chain length.
Uniqueness
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. The cis-2-pentenyloxy group provides steric and electronic effects that influence the outcome of reactions, making it a valuable reagent in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H15BrMgO |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
magnesium;[(Z)-pent-2-enoxy]methylbenzene;bromide |
InChI |
InChI=1S/C12H15O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-5,7-9H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChI Key |
VVUUDNUZZVARHV-NAMRTZQUSA-M |
Isomeric SMILES |
CC/C=C\COCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Canonical SMILES |
CCC=CCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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